molecular formula C15H20ClNO B3461431 N-(4-chlorobenzyl)-2-cyclohexylacetamide

N-(4-chlorobenzyl)-2-cyclohexylacetamide

Cat. No.: B3461431
M. Wt: 265.78 g/mol
InChI Key: WLKJGOLIAWLPPE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-cyclohexylacetamide is an organic compound characterized by the presence of a chlorobenzyl group attached to a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-2-cyclohexylacetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-cyclohexylacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-cyclohexylacetamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-2-cyclohexylacetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, while the cyclohexylacetamide moiety can influence the compound’s overall stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N-(4-chlorobenzyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    N-(4-chlorobenzyl)-2-methylacetamide: Contains a methyl group instead of a cyclohexyl group.

Comparison: N-(4-chlorobenzyl)-2-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which can impart different physical and chemical properties compared to its analogs. This uniqueness can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKJGOLIAWLPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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